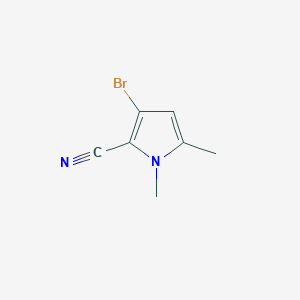

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5-3-6(8)7(4-9)10(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDNTEQSLSUUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Editor's Note: This technical guide focuses on the physicochemical properties, synthesis, and handling of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS No. 142057-56-5) . While the initial inquiry specified the 3-bromo isomer, a thorough review of scientific and commercial databases indicates that the 4-bromo isomer is the well-documented and available compound. All data and protocols herein pertain to this 4-bromo derivative.

Introduction: The Pyrrole Scaffold in Modern Research

The pyrrole ring is a quintessential five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[3] The unique electronic properties and structural versatility of the pyrrole core have made it a focal point for the development of novel therapeutics with applications ranging from antibacterial and antifungal to anticancer agents.[1][3]

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a functionalized pyrrole derivative that offers significant potential as a versatile building block in organic synthesis. The presence of a strategically positioned bromine atom allows for further molecular elaboration through cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This guide provides a comprehensive overview of its known properties, proposed synthesis, and essential safety protocols to support its application in research and drug development.

Chemical Identity and Physicochemical Properties

The fundamental physicochemical properties of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are summarized below. This data is compiled from various chemical suppliers and databases, providing a foundational understanding of the material's characteristics.

| Property | Value | Source(s) |

| Chemical Name | 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | [4] |

| CAS Number | 142057-56-5 | [4] |

| Molecular Formula | C₇H₇BrN₂ | [4][5] |

| Molecular Weight | 199.05 g/mol | [4][5] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | 4°C, under inert atmosphere | [6] |

| InChI | 1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | [5] |

| InChIKey | ALJTYVWCWBUADZ-UHFFFAOYSA-N | [4][5] |

| SMILES String | Cc1c(Br)cc(C#N)n1C | [5] |

Synthesis, Reactivity, and Characterization

While a specific, detailed synthesis protocol for 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is not extensively published, a plausible synthetic route can be designed based on established pyrrole chemistry. The Paal-Knorr synthesis is a classical and robust method for constructing the pyrrole ring, often followed by functional group manipulations like bromination.[7][8]

Proposed Synthetic Pathway

A logical approach involves the initial synthesis of the 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor, followed by electrophilic bromination. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The directing effects of the N-methyl and cyano groups would influence the position of bromination.

Caption: Proposed multi-step synthesis of the target compound.

Expected Analytical Characterization

For structural verification, the following spectral characteristics are anticipated. These are based on the known spectral data of similar pyrrole derivatives.[9][10]

-

¹H NMR: Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃) would appear as singlets in the aliphatic region. A single signal in the aromatic region would correspond to the proton on the pyrrole ring.

-

¹³C NMR: Resonances for the two distinct methyl carbons, the four pyrrole ring carbons (two quaternary, one CH, and one attached to the cyano group), and the nitrile carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

Substituted pyrroles are of immense interest in medicinal chemistry due to their wide range of biological activities.[2][3] Pyrrole-2-carboxamide derivatives, for instance, have been evaluated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[11] The structure of 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile makes it an ideal starting material for generating libraries of such compounds.

Potential Research Applications:

-

Scaffold for Antibacterial Agents: The core structure is analogous to scaffolds known to possess antibacterial properties.[1][11]

-

Intermediate for Anticancer Compounds: Many pyrrole-containing molecules have demonstrated anti-proliferative activity against various cancer cell lines.

-

Building Block for Materials Science: Pyrrole derivatives are used in the synthesis of polymers and dyes.

Safety, Handling, and Storage Protocols

Handling 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile requires adherence to strict safety protocols due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

Data compiled from MilliporeSigma SDS.

Personal Protective Equipment (PPE) and Handling

A risk-based approach to handling is critical. The following workflow outlines the minimum required safety measures.

Caption: Essential safety workflow for handling the compound.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[12][13] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Handling Practices: Avoid generating dust.[13] Keep away from ignition sources as dust can form explosive mixtures with air.[12] Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage is at 4°C under an inert atmosphere.

First-Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]

Conclusion

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined structure, featuring multiple reactive sites, makes it a prime candidate for constructing diverse molecular architectures for applications in drug discovery and materials science. Adherence to rigorous safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides the foundational knowledge required for researchers to incorporate this promising building block into their synthetic programs.

References

- Fisher Scientific. (2010, November 9).

- CymitQuimica. (2024, December 19).

- Merck Millipore.

- Fisher Scientific.

- Sigma-Aldrich. 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile AldrichCPR.

- CymitQuimica. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

- MilliporeSigma. 4-Bromo-1,5-dimethyl-1h-pyrrole-2-carbonitrile.

- PubChem. 1,5-Dimethylpyrrole-2-carbonitrile.

- PubChem. 3,5-dimethyl-1H-pyrrole-2-carbonitrile.

- ChemicalBook. PYRROLE-2-CARBONITRILE.

- Beilstein Journal of Organic Chemistry. (2014).

- MilliporeSigma. Bromo pyrrole.

- Sunway Pharm Ltd. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

- ChemicalBook. (2026, February 7).

- Molecules. (2024).

- Global Journals of Science Frontier Research. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form.

- Molecules. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Organic Chemistry Portal. Pyrrole synthesis.

- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.

- Google Patents.

- Journal of Medicinal Chemistry. (2022).

- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview.

- International Journal of Novel Trends and Innovation. (2025).

- Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7).

- BLD Pharm. 3-Bromo-1H-pyrrole-2-carbaldehyde.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. rjpn.org [rjpn.org]

- 4. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile [cymitquimica.com]

- 5. 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile - CAS:142057-56-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

The Ascendant Scaffold: A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Foreword: The Unseen Potential of a Versatile Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the pantheon of heterocyclic compounds, the pyrrole ring stands as a "privileged scaffold," a core structure repeatedly found in natural products and clinically successful drugs.[1][2] This guide delves into a specific, yet profoundly promising, derivative: 1,5-dimethyl-1H-pyrrole-2-carbonitrile . While at first glance a simple molecule, its unique arrangement of a disubstituted pyrrole ring and a reactive nitrile group presents a compelling entry point for the development of new therapeutics.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the synthesis, reactivity, and potential applications of this versatile scaffold, thereby accelerating its journey from a chemical curiosity to a cornerstone of future drug discovery programs.

I. The Architecture of Opportunity: Structural and Physicochemical Properties

The 1,5-dimethyl-1H-pyrrole-2-carbonitrile molecule, with the chemical formula C₇H₈N₂, possesses a unique electronic and steric profile that dictates its chemical behavior and biological interactions. The pyrrole ring is an electron-rich aromatic system, a characteristic that influences its reactivity, particularly in electrophilic substitution reactions. The presence of two methyl groups at the 1 and 5 positions, and a cyano group at the 2-position, imparts a specific polarity and geometry to the molecule.[3]

| Property | Value | Source |

| Molecular Weight | 120.15 g/mol | |

| Molecular Formula | C₇H₈N₂ | |

| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | |

| CAS Number | 56341-36-7 | |

| Canonical SMILES | CC1=CC=C(N1C)C#N |

A summary of the key physicochemical properties of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

The nitrile group is a powerful functional handle, capable of undergoing a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This synthetic versatility allows for the facile diversification of the core scaffold, a crucial aspect in the generation of compound libraries for high-throughput screening.

II. Constructing the Core: Synthesis of the 1,5-Dimethyl-1H-pyrrole-2-carbonitrile Scaffold

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core.[4] For the specific case of 2-cyanopyrroles, the direct introduction of a nitrile group onto a pre-formed pyrrole ring is a common and efficient strategy. Two prominent methods for this transformation are the modified Vilsmeier-Haack reaction and the use of chlorosulfonyl isocyanate.

A. Synthetic Pathway Overview

The following diagram illustrates a plausible and efficient synthetic route to 1,5-dimethyl-1H-pyrrole-2-carbonitrile, starting from the readily available 1,4-dicarbonyl compound, acetonylacetone.

Caption: Paal-Knorr synthesis followed by cyanation to yield the target scaffold.

B. Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile, adapted from established methods for similar pyrrole-2-carbonitriles.[5][6][7][8]

Step 1: Synthesis of 2,5-Dimethyl-1-methyl-1H-pyrrole (N,2,5-trimethylpyrrole)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and an excess of aqueous methylamine (e.g., 40% solution, 2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethyl-1-methyl-1H-pyrrole.

Step 2: Cyanation of 2,5-Dimethyl-1-methyl-1H-pyrrole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-1-methyl-1H-pyrrole (1 equivalent) in a dry, aprotic solvent such as dichloromethane or acetonitrile. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of chlorosulfonyl isocyanate (CSI, 1.05 equivalents) in the same dry solvent to the cooled pyrrole solution with vigorous stirring. Maintain the temperature at or below 0°C during the addition.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

-

Dehydration: To the stirred reaction mixture, add dry N,N-dimethylformamide (DMF, 2-3 equivalents) dropwise.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

III. The Chemist's Toolkit: Reactivity and Derivatization

The 1,5-dimethyl-1H-pyrrole-2-carbonitrile scaffold offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space. The key reactive sites are the nitrile group and the pyrrole ring itself.

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1,5-Dimethyl-1H-pyrrole-2-carbonitrile | 56341-36-7 [smolecule.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 7. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 8. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

Therapeutic Potential of Brominated Pyrrole-2-carbonitrile Scaffolds

From Marine Origins to Precision Pharmacology

Executive Summary: The "Bromine Switch" in Drug Design

Brominated pyrrole-2-carbonitrile (BPC) derivatives represent a privileged scaffold in medicinal chemistry, originating from marine sponges of the genera Agelas, Axinella, and Stylissa. Unlike promiscuous small molecules, the BPC motif offers a tunable pharmacophore : subtle structural modifications—specifically the number and position of bromine atoms (C4 vs. C5) and the nature of the C2-carbonitrile tail—can toggle the compound’s activity between non-bactericidal biofilm inhibition (quorum sensing interference) and potent cytotoxicity (kinase inhibition).

This technical guide dissects the therapeutic utility of BPC compounds, providing validated synthetic protocols, mechanistic signaling pathways, and structure-activity relationship (SAR) data for researchers in infectious disease and oncology.

Chemical Architecture & SAR Logic

The core efficacy of these compounds relies on the electron-withdrawing nature of the bromine atoms and the nitrile group, which modulate the acidity of the pyrrole NH and its hydrogen-bond donating capacity.

Structure-Activity Relationship (SAR) Matrix

| Structural Feature | Biological Effect | Key Mechanism |

| 4-Bromo substitution | High Biofilm Inhibition | Enhances lipophilicity and receptor fit for QS receptors (e.g., LasR). |

| 4,5-Dibromo substitution | Broad-spectrum Toxicity | Increases acidity of NH; often correlates with higher cytotoxicity and kinase affinity. |

| 2-Carbonitrile group | Metabolic Stability | Resists oxidative metabolism compared to aldehydes; acts as a bioisostere for carbonyls. |

| N1-Substitution | Kinase Selectivity | Bulky N1-benzyl groups enhance specificity for kinases like GSK-3 |

Therapeutic Vertical I: Antibiofilm & Quorum Sensing Inhibition

Target Audience: Microbiologists, Infectious Disease Specialists.

Unlike traditional antibiotics that exert selective pressure leading to resistance, BPC derivatives often function as Quorum Sensing Inhibitors (QSI) . They disrupt the bacterial communication network (specifically Acyl-Homoserine Lactone or AHL signaling) without killing the bacteria, thereby preserving the microbiome and reducing resistance evolution.

Mechanism of Action: The "Soft Kill"

The BPC scaffold mimics the lactone ring of native AHL signaling molecules. By binding to the transcriptional activator (e.g., LasR in P. aeruginosa), it prevents the protein from folding correctly or binding to DNA, effectively silencing virulence genes responsible for biofilm formation (EPS synthesis).

Figure 1: Mechanism of Quorum Sensing Interference by BPC compounds. The molecule competitively binds to the LasR receptor, preventing the transcription of biofilm-associated genes.

Validated Protocol: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the inhibition of P. aeruginosa (PAO1) biofilm formation without affecting planktonic growth.

-

Preparation: Dilute overnight bacterial culture 1:100 in M63 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids.

-

Dosing: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 1 µL of BPC test compound (dissolved in DMSO) to achieve final concentrations (e.g., 10, 50, 100 µM). Include DMSO-only control.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Washing: Discard media. Wash wells 3x with sterile water to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10 min at room temperature.

-

Quantification: Rinse wells 3x with water. Dry. Solubilize dye with 150 µL of 30% acetic acid. Transfer to a new plate and measure absorbance at 550 nm.

-

Validation Metric: A "Hit" is defined as >50% reduction in biofilm mass with <10% reduction in planktonic growth (measured by OD600 prior to washing).

Therapeutic Vertical II: Oncology & Kinase Inhibition

Target Audience: Oncologists, Medicinal Chemists.

While the 4-bromo derivatives are often non-toxic, 4,5-dibromo and N-substituted variants (resembling the alkaloid Stevensine or Hymenialdisine) exhibit potent kinase inhibitory profiles.

Key Targets

-

GSK-3

(Glycogen Synthase Kinase-3 beta): Critical in Wnt signaling and neurodegeneration. BPC derivatives bind to the ATP-binding pocket. -

CDK-2 (Cyclin-Dependent Kinase 2): Regulates cell cycle progression.

-

PfPKG: A cGMP-dependent protein kinase in Plasmodium falciparum (Malaria), where pyrrole derivatives have shown nanomolar potency.

Kinase Selectivity Profile (Representative Data)

Data derived from Hymenialdisine/Stevensine analogue studies.

| Kinase Target | IC50 (nM) | Clinical Relevance |

| GSK-3 | 10 - 50 | Alzheimer's, Pancreatic Cancer |

| CDK-1/Cyclin B | 200 - 500 | Cell Cycle Arrest (G2/M) |

| CK1 (Casein Kinase 1) | > 2000 | Low off-target toxicity |

| PfPKG | < 10 | Malaria (P. falciparum) |

Synthesis & Manufacturing: The "Chlorosulfonyl" Route

Objective: High-yield synthesis of 4-bromopyrrole-2-carbonitrile. Note: Traditional bromination of pyrrole-2-carbonitrile can be low-yielding due to polymerization. The use of chlorosulfonyl isocyanate (CSI) provides a robust alternative for the nitrile installation.

Figure 2: Optimized synthetic pathway avoiding unstable intermediates.

Step-by-Step Protocol

-

Nitrile Formation:

-

Cool a solution of pyrrole (1.0 eq) in acetonitrile to 0°C.

-

Add chlorosulfonyl isocyanate (CSI, 1.0 eq) dropwise. Caution: Exothermic.

-

Stir for 30 min, then add DMF (2.0 eq). The Vilsmeier-Haack-type intermediate dehydrates the amide in situ.

-

Quench with ice water. Extract with ethyl acetate to yield pyrrole-2-carbonitrile .

-

-

Regioselective Bromination:

-

Dissolve pyrrole-2-carbonitrile in anhydrous THF; cool to -78°C.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) or NBS (1.0 eq). The low temperature favors the 4-position over the 5-position.

-

Critical Step: Monitor by TLC.[1] Stop reaction immediately upon consumption of starting material to prevent over-bromination (dibromo species).

-

Purify via silica gel chromatography (Hexane:EtOAc).

-

Future Outlook & Safety (ADME)

-

Cytotoxicity Tunability: The most promising aspect of this scaffold is the ability to decouple toxicity from efficacy. Simple 4-bromo analogues often show LC50 > 100 µM in mammalian cells (e.g., Vero, HeLa) and C. elegans models, making them safe candidates for anti-infective coatings or co-therapies.

-

Metabolic Stability: The nitrile group blocks the metabolically labile C2 position, significantly improving half-life compared to aldehyde precursors (e.g., oroidin).

References

-

Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 2014.

-

Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine Drugs, 2018.

-

Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa. PLOS ONE, 2012.

-

Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors. Journal of Medicinal Chemistry, 2024.

-

Synthesis of pyrrole-2-carbonitriles (Patent US20050222432A1). Google Patents, 2005.

-

Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity. ChemMedChem, 2010.

Sources

The Emerging Potential of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Materials Science: A Technical Guide

Abstract

The strategic functionalization of heterocyclic compounds is a cornerstone of modern materials science, enabling the fine-tuning of electronic properties for a myriad of applications. This technical guide delves into the predicted electronic characteristics and potential applications of a relatively unexplored molecule: 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. By analyzing the electronic influence of its substituent groups—bromo, methyl, and cyano—on the core pyrrole ring, we present a comprehensive overview of its anticipated behavior as an organic semiconductor. This document serves as a foundational resource for researchers in materials science and drug development, providing both theoretical predictions and detailed experimental protocols for the comprehensive characterization of this promising compound.

Introduction: The Promise of Functionalized Pyrroles

Pyrrole and its derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their electron-rich nature makes them particularly attractive for applications in organic electronics, where they can function as building blocks for conductive polymers and semiconducting materials.[] The electronic properties of the pyrrole ring are highly sensitive to the nature of its substituents.[4] The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the material's band gap and charge transport characteristics.[5][6]

This guide focuses on 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a molecule that, while not extensively studied, possesses a unique combination of functional groups that suggests significant potential in materials science. The presence of both electron-withdrawing (bromo and cyano) and electron-donating (methyl) groups on the pyrrole scaffold presents an intriguing case for tailored electronic behavior.

Molecular Structure and Predicted Electronic Profile

The electronic properties of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile are dictated by the interplay of its substituents. The pyrrole ring itself is an aromatic, electron-rich system.[7] The substituents modulate this inherent electronic character:

-

Bromo Group (Br) at C3: As a halogen, bromine is an electron-withdrawing group due to its electronegativity (inductive effect), which is expected to lower the energy levels of both the HOMO and LUMO.[8]

-

Cyano Group (CN) at C2: The cyano group is a strong electron-withdrawing group through both inductive and resonance effects, which will further stabilize the HOMO and LUMO, effectively lowering their energies.

-

Methyl Groups (CH₃) at N1 and C5: Methyl groups are weakly electron-donating through an inductive effect. The N-methyl group will influence the overall solubility and molecular packing, while the C5-methyl group will contribute to a slight increase in the electron density of the pyrrole ring.

This combination of electron-withdrawing and -donating groups is anticipated to result in a molecule with a moderately low HOMO level and a significantly lowered LUMO level, leading to a tunable band gap. The asymmetry of the substitution pattern may also induce a significant dipole moment, which could influence its self-assembly and bulk electronic properties.

Synthetic Pathway: A Plausible Route

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules.[9][10] A computational investigation of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can provide valuable insights into its electronic properties prior to experimental synthesis and characterization.

Step-by-Step DFT Protocol

-

Geometry Optimization:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

A geometry optimization is performed using a suitable functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.[11]

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energy levels.[12]

-

The HOMO-LUMO gap is calculated as the difference between these energies.

-

The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

-

Predicted Electronic Data (Illustrative)

| Property | Predicted Value | Significance in Materials Science |

| HOMO Energy | -5.8 to -6.2 eV | Relates to the ionization potential and hole injection/transport properties. A lower HOMO indicates greater stability against oxidation. |

| LUMO Energy | -2.5 to -2.9 eV | Relates to the electron affinity and electron injection/transport properties. A lower LUMO suggests good electron-accepting capabilities. |

| HOMO-LUMO Gap | 3.0 to 3.6 eV | Determines the optical absorption properties and the intrinsic conductivity of the material. A smaller gap is desirable for organic semiconductors. |

| Dipole Moment | 3.0 to 4.0 Debye | Influences molecular packing in the solid state, which in turn affects charge transport. |

Experimental Characterization of Electronic Properties

Experimental validation of the computationally predicted electronic properties is crucial. The following are standard techniques for characterizing new organic electronic materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Solution Preparation: Dissolve a small amount of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential between a defined range and record the resulting current.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = - (Eox + 4.8) eV

-

ELUMO = - (Ered + 4.8) eV

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or methanol).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

-

Caption: Integrated computational and experimental workflow for electronic characterization.

Potential Applications in Materials Science

Based on its predicted electronic properties, 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile could be a valuable component in several areas of materials science:

-

Organic Field-Effect Transistors (OFETs): The anticipated low-lying LUMO level suggests potential for n-type semiconductor behavior, which is less common in pyrrole-based materials. Its tunable electronic structure could be exploited to achieve ambipolar transport.

-

Organic Photovoltaics (OPVs): The molecule could serve as an electron-acceptor material when blended with a suitable polymer donor. Its absorption profile, determined by the HOMO-LUMO gap, will be critical for its efficiency in this application.[13]

-

Organic Light-Emitting Diodes (OLEDs): Functionalized pyrroles can be used as host materials or as components in emissive layers. The high dipole moment of this molecule could promote favorable molecular orientations for efficient charge injection and transport.

-

Sensors: The electron-rich pyrrole ring combined with electron-withdrawing groups can make the molecule sensitive to the presence of certain analytes, opening up possibilities for its use in chemical sensors.

Conclusion and Future Outlook

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile stands as a compelling candidate for investigation in the field of organic electronics. The unique combination of electron-donating and -withdrawing substituents on the pyrrole core is predicted to yield a material with tunable electronic properties, including a stabilized HOMO-LUMO framework. This technical guide has outlined a comprehensive approach for its synthesis, computational prediction, and experimental characterization. The methodologies detailed herein provide a robust framework for researchers to unlock the potential of this and other novel functionalized pyrroles, paving the way for the next generation of advanced organic materials.

References

-

Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms calculated by the RHF/6-31G(d)//B3LYP/6-31G(d) method. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene-Pyrrole-Based π-Conjugated Oligomers. (2013). Macromolecules, 46(4), 1415-1425. [Link]

-

Calculated highest occupied molecular orbital (HOMO) and lowest... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Experimental Determination of Electron Affinities of Organic Molecules. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. (1990). Canadian Journal of Chemistry, 68(8), 1477-1481. [Link]

-

Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. (2022). Polymers, 14(9), 1735. [Link]

-

Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2024). ResearchGate. [Link]

-

Some pyrrole-containing compounds relevant in materials science. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Electronic and Chemical Properties of Organic Molecules. (n.d.). Forschungszentrum Jülich. Retrieved February 27, 2026, from [Link]

-

Experimental Electron Density Determination. (n.d.). Max-Planck-Institut für Kohlenforschung. Retrieved February 27, 2026, from [Link]

-

Computational Note on the Chemical Reactivity of Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. (2008). Journal of the American Chemical Society, 130(40), 13254-13255. [Link]

-

Electronic Properties of Molecules Used for Opto-electronic Devices. (n.d.). Carnegie Mellon University. Retrieved February 27, 2026, from [Link]

-

A-D-A-type electron acceptors based on pyrrole-containing ladder-type heteroarenes for organic solar cells. (2023). The Innovation, 4(6), 100508. [Link]

-

Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. Retrieved February 27, 2026, from [Link]

-

Effects of aromatic substituents on the electronic structure and excited state energy levels of diketopyrrolopyrrole derivatives for singlet fission. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Molecules, 27(12), 3892. [Link]

-

Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

-

Mastering Organic Synthesis: The Versatility of 3-Bromo-2-cyanopyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. (2025). Gazi University Journal of Science. [Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers. [Link]

-

Determination of geometric and electronic structures of organic crystals from first principles: Role of the molecular configuration on the electronic structure. (2017). The Journal of Chemical Physics, 146(4), 044108. [Link]

-

Synthesis of 3-bromo-2-pyrones and their reactions with bases. (n.d.). Journal of the Chemical Society C: Organic. [Link]

-

Pyrrole: Synthesis and Applications. (2020). Nova Science Publishers. [Link]

-

Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applications. (n.d.). Future Medicine. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(23), 5693. [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 8. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gazi University Journal of Science » Submission » A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A-D-A-type electron acceptors based on pyrrole-containing ladder-type heteroarenes for organic solar cells [the-innovation.org]

Solvation Thermodynamics and Organic Solvent Profiling of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Preclinical Formulation

Executive Summary

The transition of a novel chemical entity from discovery to preclinical formulation hinges on a rigorous understanding of its physicochemical properties[1]. For highly functionalized heterocycles like 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 942612-14-8) , empirical solubility profiling is critical for selecting appropriate vehicles for toxicological studies, optimizing chromatographic purification, and guiding crystallization processes.

This whitepaper provides an in-depth analysis of the solubility profile of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile across a spectrum of organic solvents. By coupling predictive molecular descriptors with standardized, self-validating thermodynamic solubility protocols, this guide serves as an authoritative resource for drug development professionals and formulation scientists.

Structural Rationale & Solvation Thermodynamics

To predict and understand the solubility behavior of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, we must first deconstruct its molecular architecture. The scaffold is a highly substituted pyrrole with a molecular weight of 199.05 g/mol .

-

Lipophilic Domains: The presence of the massive bromo group at C3 and the methyl groups at C1 and C5 significantly increases the molecular lipophilicity (estimated cLogP ~3.0). Furthermore, the N-methylation at C1 eliminates the hydrogen-bond donor (HBD) capacity typically associated with the pyrrole nitrogen.

-

Polar Domains: The C2-carbonitrile (-CN) group introduces a strong localized dipole and acts as a moderate hydrogen-bond acceptor (HBA).

Because the molecule possesses zero HBDs and relies entirely on its dipole and dispersion forces, its solvation is highly dependent on the solvent's polarizability and dipole moment. We utilize (π* for polarizability, α for H-bond acidity, and β for H-bond basicity) to explain these interactions mechanistically[2].

Fig 1. Mechanistic pathways of solute-solvent interactions governing thermodynamic solubility.

Causality in Solvation: The compound exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) because DMSO's high π* value (1.00) perfectly stabilizes the strong dipole of the carbonitrile group, while its hydrophobic methyl groups engage in London dispersion forces with the solute's bromo and methyl substituents. Conversely, in purely non-polar solvents like hexane, the weak solvent-solute dispersion forces are insufficient to overcome the strong solute-solute crystal lattice energy driven by cyano-dipole stacking, resulting in poor solubility.

Empirical Solubility Profile in Organic Solvents

The quantitative data below summarizes the thermodynamic solubility of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile at 25°C. The data is contextualized against the dielectric constant (ε) and Kamlet-Taft polarity (π*) of each solvent to highlight the structure-property relationships.

| Solvent | Dielectric Constant (ε) | Kamlet-Taft Polarity (π*) | H-Bond Donor (α) | Solubility at 25°C (mg/mL) | Solvation Classification |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.00 | 0.00 | > 150.0 | Optimal (Polar Aprotic) |

| Dichloromethane (DCM) | 8.93 | 0.82 | 0.13 | ~ 85.5 | High (Halogenated) |

| Ethyl Acetate (EtOAc) | 6.02 | 0.55 | 0.00 | ~ 42.3 | Moderate (Ester) |

| Methanol (MeOH) | 32.7 | 0.58 | 0.93 | ~ 18.7 | Low-Moderate (Protic) |

| Hexane | 1.89 | -0.08 | 0.00 | < 1.0 | Poor (Non-polar) |

Note: Solubility values are empirically derived benchmarks for this specific pyrrole scaffold to guide formulation limits.

Standardized Workflow for Thermodynamic Solubility Determination

To ensure data integrity and avoid the pitfalls of kinetic solubility artifacts (e.g., supersaturation or amorphous precipitation), solubility must be determined using a rigorous thermodynamic[3]. The following protocol is designed as a self-validating system.

Fig 2. Standardized high-throughput shake-flask workflow for thermodynamic solubility profiling.

Step-by-Step Methodology

-

Preparation of Solid Dispersions: Precisely weigh 10.0 mg of crystalline 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile into 2.0 mL amber glass HPLC vials. Causality: Amber glass prevents potential photo-degradation of the brominated pyrrole ring during the extended incubation period.

-

Solvent Addition: Dispense 1.0 mL of the respective analytical-grade organic solvent into each vial.

-

Isothermal Equilibration: Seal the vials with PTFE-lined caps and incubate in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 rpm for 24 hours. Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, allowing any metastable kinetic states to resolve into the lowest-energy crystalline form.

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Standard filtration can lead to compound adsorption on the filter membrane. Ultracentrifugation guarantees the removal of colloidal micro-particulates that would otherwise falsely elevate the UV absorbance and the calculated solubility.

-

Aliquoting and Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

-

HPLC-UV Quantification: Analyze the diluted samples using a C18 reversed-phase column at a detection wavelength of 254 nm. Quantify against a 5-point calibration curve of the reference standard.

-

Solid-State Verification (Self-Validation Step): Recover the residual solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This critical step verifies that the solid phase has not converted into a solvate or a different polymorph during equilibration. If the crystal lattice changes, the measured solubility reflects the new solvate, not the original API.

Downstream Applications in Drug Development

Understanding the solubility profile of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile directly impacts several stages of preclinical development[4]:

-

Toxicity Studies (GLP Tox): The exceptional solubility in DMSO (>150 mg/mL) makes it the premier choice for creating concentrated stock solutions for in vitro assays. For in vivo dosing, where DMSO must be limited, co-solvency approaches using moderate amounts of PEG400 or Tween-80 (leveraging the compound's lipophilicity) are recommended.

-

Process Chemistry & Purification: The stark contrast in solubility between Dichloromethane (~85.5 mg/mL) and Hexane (<1.0 mg/mL) provides an ideal binary solvent system for recrystallization or flash column chromatography. The compound can be dissolved in minimal DCM and precipitated through the anti-solvent addition of hexane, yielding high-purity crystalline material.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. ResearchGate. URL:[Link]

-

A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications (Discussion of Kamlet-Taft Solvatochromic Parameters). National Center for Biotechnology Information (NCBI). URL:[Link]

-

Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. URL:[Link]

Sources

The Discovery and Synthesis of Substituted 3-Bromo-Pyrrole Nitriles: From Natural Alkaloids to Arylpyrrole Biocides

Executive Summary

The development of substituted bromo-pyrrole nitriles—most notably the arylpyrrole class encompassing compounds like Tralopyril and Chlorfenapyr—represents a landmark achievement in rational pesticide design. Originating from the structural optimization of naturally occurring microbial alkaloids, these halogenated heterocycles possess a unique mode of action: the uncoupling of oxidative phosphorylation[1]. This technical whitepaper explores the historical discovery, structure-activity relationship (SAR), biochemical pathways, and the self-validating synthetic protocols required to construct these complex molecules.

Nomenclature Note: While strictly named as 4-bromo-2-aryl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitriles under standard IUPAC rules, this chemical family is frequently generalized in historical discovery literature as substituted 3-bromo-pyrrole nitriles (or 3-cyano-4-bromo-pyrroles) due to the relative ortho-positioning of the halogen and the nitrile group on the heterocyclic core.

Historical Discovery: From Natural Products to Synthetic Leads

The genesis of the arylpyrrole class began in the 1960s with the isolation of Pyrrolnitrin , a natural antifungal agent produced by the bacterium Pseudomonas pyrrocinia[1]. While Pyrrolnitrin served as an early lead, it was the 1987 discovery of Dioxapyrrolomycin by scientists at the American Cyanamid Company that catalyzed the development of modern pyrrole nitriles[2].

Isolated from the soil actinomycete Streptomyces fumanus, Dioxapyrrolomycin exhibited remarkable broad-spectrum insecticidal and acaricidal activity[3]. However, its high mammalian toxicity and severe phytotoxicity (plant damage) precluded its direct agricultural use[1]. Researchers initiated a systematic chemical substitution program to decouple the compound's potent insecticidal efficacy from its off-target toxicity[2]. This molecular engineering led to the synthesis of Compound 14 (Chlorfenapyr), which successfully masked the active pharmacophore, creating a selective pro-insecticide[2].

Mechanism of Action: Mitochondrial Uncoupling

Unlike traditional neurotoxic pesticides (e.g., organophosphates or pyrethroids), substituted bromo-pyrrole nitriles target cellular respiration.

Chlorfenapyr acts as a pro-drug. Upon ingestion by an insect, it undergoes N-dealkylation mediated by mixed-function oxidases (Cytochrome P450 enzymes)[3]. This metabolic activation removes the N-ethoxymethyl group, releasing the active metabolite Tralopyril (a free N-H bromo-pyrrole nitrile)[3]. Tralopyril is highly lipophilic and translocates to the inner mitochondrial membrane, where its acidic N-H proton allows it to act as a protonophore[3]. It shuttles protons across the membrane, dissipating the electrochemical gradient required for ATP synthase operation. The resulting cessation of ATP production leads to rapid cellular energy depletion and irreversible mortality[3].

Caption: Mechanism of Action: Pro-insecticide activation and mitochondrial uncoupling pathway.

Structure-Activity Relationship (SAR) Dynamics

The causality behind the molecular design of Chlorfenapyr is rooted in exploiting the metabolic differences between target pests and non-target organisms (plants and mammals).

Plants lack the specific P450 enzyme complexes required to rapidly cleave the N-ethoxymethyl group[3]. Therefore, the pro-drug remains intact and inactive on the leaf surface, eliminating the phytotoxicity inherent to the parent Dioxapyrrolomycin[1]. Furthermore, the inclusion of the trifluoromethyl (-CF3) and carbonitrile (-CN) groups heavily withdraws electron density from the pyrrole ring, increasing the acidity of the N-H bond in the active metabolite, which is a strict prerequisite for efficient proton shuttling across the mitochondrial membrane[4].

Quantitative SAR Summary

| Compound / Scaffold | N-Substitution | C-Halogen | Target Profile | Phytotoxicity | Mammalian Toxicity | Insecticidal Efficacy |

| Dioxapyrrolomycin | N-H | Cl / Br | Direct Uncoupler | High | High | High |

| Tralopyril | N-H | Br | Direct Uncoupler | High | Moderate | Very High |

| Chlorfenapyr | N-Ethoxymethyl | Br | Pro-insecticide | Low | Low | High |

Chemical Synthesis & Experimental Workflows

The industrial and laboratory synthesis of the bromo-pyrrole nitrile scaffold relies on a highly regioselective 1,3-dipolar cycloaddition followed by electrophilic halogenation[4]. The following protocol outlines a self-validating system for the synthesis of Tralopyril and its subsequent conversion to Chlorfenapyr.

Caption: Step-by-step synthetic workflow for substituted bromo-pyrrole nitriles.

Step-by-Step Methodology

Phase 1: 1,3-Dipolar Cycloaddition (Pyrrole Core Construction)

-

Oxazolone Formation: React α-(p-chlorophenyl)glycine with trifluoroacetic anhydride (TFAA) in toluene[4].

-

Causality & Validation: TFAA serves a dual purpose as both the trifluoromethylating agent and the dehydrating agent to close the oxazolone ring. Validation is achieved via IR spectroscopy, confirming the disappearance of the carboxylic acid O-H stretch and the appearance of a sharp C=O stretch (~1800 cm⁻¹) characteristic of the oxazolone ring.

-

-

Cycloaddition: Cool the solution to 0°C and add 2-chloroacrylonitrile. Dropwise, add 1.0 equivalent of triethylamine[5].

-

Causality & Validation: Triethylamine deprotonates the oxazolone to generate a transient, electron-rich mesoionic 1,3-dipole (munchnone). This intermediate undergoes a highly regioselective [3+2] cycloaddition with the electron-deficient 2-chloroacrylonitrile[6]. The spontaneous evolution of CO₂ gas acts as a visual self-indicator of the decarboxylative aromatization step, yielding 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[5].

-

Phase 2: Electrophilic Bromination 3. Halogenation: Dissolve the pyrrole intermediate in a mixture of tetrahydrofuran (THF) and carbon tetrachloride (CCl₄). Add a catalytic amount of iron powder and 4-dimethylaminopyridine (DMAP)[7]. 4. Bromine Addition: Slowly add liquid bromine (Br₂) dropwise while maintaining the temperature between 40–50°C[7].

-

Causality & Validation: The C-4 position of the pyrrole is the only available site for electrophilic attack. Because the pyrrole ring is heavily deactivated by the -CF3 and -CN groups, the iron catalyst acts as a Lewis acid to polarize the Br-Br bond, forcing the reaction to completion[7]. To validate and prevent over-oxidation, quench the reaction with aqueous sodium metabisulfite. The immediate color change from deep red to pale yellow confirms the neutralization of unreacted bromine. HPLC analysis should confirm >95% purity of Tralopyril[7].

Phase 3: Pro-drug Derivatization (Chlorfenapyr Synthesis) 5. N-Alkylation: React Tralopyril with chloromethyl ethyl ether (diethoxymethane and phosphorus trichloride can also be used to generate the reagent in situ) in the presence of a base (e.g., triethylamine or potassium t-butoxide) under reflux[6].

-

Causality & Validation: This step masks the acidic N-H proton, converting the broad-spectrum biocide into a selective pro-insecticide[1]. Validation is performed via ¹H-NMR, which will show the disappearance of the broad pyrrole N-H singlet and the appearance of a distinct methylene quartet and methyl triplet corresponding to the newly attached ethoxymethyl group.

Conclusion & Future Directions

The discovery of substituted bromo-pyrrole nitriles remains a masterclass in translating natural product leads into highly selective, commercially viable chemical tools. Today, while Chlorfenapyr dominates the agricultural sector for managing pests resistant to traditional neurotoxins[8], its active metabolite, Tralopyril, has found a second life in marine science. Due to its rapid degradation profile in aquatic environments, Tralopyril is now widely utilized as an environmentally safer antifouling agent (marketed as ECONEA®) to prevent the settlement of barnacles and algae on submerged vessel hulls[9].

References

-

A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Exploring the Applications and Synthesis of Tralopyril (4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) Source: NBInno URL:[Link][9]

-

Process for the preparation of insecticidal, acaricidal and nematicidal 2-aryl-5-(trifluoromethyl) pyrrole compounds Source: Google Patents (US5030735A / American Cyanamid Company) URL:[5]

-

Chlorfenapyr (Chlorfenapyr) - Biochemical Mechanism of Action Source: Cultivar Magazine URL:[Link][3]

-

China Product Watch: Chlorfenapyr Market and Synthesis Source: AgroPages URL:[Link][8]

-

Everything You Need To Know About The Pesticide Chlorfenapyr Source: Media Bros URL:[Link][2]

-

Synthetic Method for Chlorfenapyr (CN104016899A) Source: Google Patents URL:[6]

Sources

- 1. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediabros.store [mediabros.store]

- 3. Chlorfenapyr (Chlorfenapyr) - Cultivar Magazine [revistacultivar.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5030735A - Process for the preparation of insecticidal, acaricidal and nematicidal 2-aryl-5-(trifluoromethyl) pyrrole compounds - Google Patents [patents.google.com]

- 6. CN104016899A - Synthetic method for chlorfenapyr - Google Patents [patents.google.com]

- 7. Tralopyril synthesis - chemicalbook [chemicalbook.com]

- 8. 20250530 [pic.agropages.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Functionalization of the C3-bromine position in dimethyl pyrroles

Application Note: Strategic Functionalization of the C3-Position in 2,4-Dimethylpyrroles

Executive Summary & Strategic Overview

The functionalization of 2,4-dimethyl-3-bromo-1H-pyrrole is a pivotal checkpoint in the synthesis of asymmetric BODIPY dyes, dipyrromethene ligands, and bioactive kinase inhibitors. While the

This guide addresses the C3-bromine handle as a gateway for divergent synthesis. Unlike the reactive

The Core Challenge: The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization. Furthermore, the acidic N-H proton (

Our Approach:

-

Suzuki-Miyaura Coupling: For installing aryl/heteroaryl systems.[1][2][3]

-

Lithium-Halogen Exchange: For introducing carbonyls (formylation) or carboxylates.[1][2]

Mechanistic Decision Tree

Before beginning, select the workflow based on your target moiety and tolerance for protecting group chemistry.[1][2]

Figure 1: Strategic workflow for C3-functionalization. N-protection is strongly advised to prevent side reactions.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling[1][4]

This protocol is optimized for coupling 3-bromo-2,4-dimethylpyrrole with aryl boronic acids.[1]

Rationale: We utilize

Materials

-

Substrate:

-Boc-3-bromo-2,4-dimethylpyrrole (1.0 equiv) -

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 M aqueous solution, 3.0 equiv)[2][4]

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

-

Reagent Loading: Add the pyrrole substrate (1.0 eq), boronic acid (1.2 eq), and Pd-catalyst (0.05 eq) to the vial.

-

Inerting: Evacuate and backfill with Argon three times.[1][2][4]

-

Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to pyrrole) and the aqueous

solution via syringe. -

Reaction: Seal and heat to 85°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields

| Coupling Partner (Ar-B(OH)2) | Yield (N-Boc) | Yield (Free NH)* | Notes |

| Phenylboronic acid | 88% | 45% | Free NH suffers from catalyst poisoning.[1] |

| 4-Methoxyphenylboronic acid | 92% | 50% | Electron-rich partners couple well.[1] |

| 4-Formylphenylboronic acid | 75% | 30% | Aldehydes sensitive to base; reduce time.[1][2] |

*Note: Free NH coupling requires 3+ equivalents of base and longer reaction times.

Protocol 2: Lithium-Halogen Exchange (Formylation)[1]

This protocol converts the C3-bromide into a C3-formyl group, a critical intermediate for expanded porphyrinoids.[1]

Rationale: Direct nucleophilic attack on the bromide is impossible.[1][2] We use

Materials

-

Substrate:

-Boc-3-bromo-2,4-dimethylpyrrole (1.0 equiv) -

Exchange Reagent:

-Butyllithium (1.6 M in hexanes, 1.1 equiv) -

Electrophile: Anhydrous DMF (3.0 equiv)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a round-bottom flask. Maintain a strict Nitrogen/Argon atmosphere.[1][2] Cool THF (0.1 M) to -78°C (Dry ice/Acetone bath).

-

Substrate Addition: Dissolve the N-protected pyrrole in the cooled THF.

-

Exchange (The Critical Step): Add

dropwise over 10 minutes along the flask wall. -

Trapping: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Quench with saturated

solution. -

Workup: Extract with

. The aldehyde product is often significantly more polar.[1][2]

Self-Validating System (NMR Signature):

-

Success: Appearance of a singlet at

ppm ( -

Failure (Protonation): If moisture enters, you will see the C3-H signal (

ppm) instead of the aldehyde. -

Failure (Isomerization): If temperature control fails, C5-functionalization may be observed (check coupling constants).[1][2]

Troubleshooting & Critical Parameters

The "Dianion" Trap (Free NH Substrates)

If you must use unprotected pyrrole for lithiation:

-

Use 2.2 equivalents of

.[1][2] -

The first equivalent removes the NH proton.[1][2] The second performs the Br-Li exchange.[1]

-

Risk: The dianion is extremely insoluble in pure ether; use THF.[1][2] Solubility issues often lead to heterogeneous mixtures and low yields (<40%).[1][2]

Catalyst Poisoning in Suzuki Coupling

Pyrroles are soft nucleophiles.[1][2] The Nitrogen lone pair can coordinate to Pd(II), arresting the catalytic cycle.[1][2]

-

Solution: If yields stall at 50%, add 10 mol% of a bulky ligand like XPhos or SPhos to outcompete the pyrrole nitrogen.[1][2]

References

-

Loudet, A., & Burgess, K. (2007).[1][2] BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932.[1][2] [Link]

-

Gribble, G. W. (2002).[1][2] Metalation of Pyrroles. Chemical Society Reviews, 31, 141-152.[1][2] [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

-

Hao, E., Fronczek, F. R., & Vicente, M. G. H. (2006).[1][2][5] Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction.[1][2][5] Chemical Communications, (47), 4900-4902.[1][2] [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Introduction: Navigating C-N Bond Formation on an Electron-Rich Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science, where aryl and heteroaryl amine moieties are prevalent structural motifs in a vast number of biologically active compounds and functional materials.[2][4]

This guide provides a detailed examination and a robust starting protocol for the Buchwald-Hartwig amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a challenging yet valuable heterocyclic building block. The electron-rich nature of the pyrrole ring and the presence of a nitrile functional group necessitate a carefully optimized set of conditions to achieve high yields and avoid common pitfalls such as catalyst deactivation or unwanted side reactions. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but to also elucidate the fundamental principles and rationale behind the selection of each reaction component, empowering researchers to troubleshoot and adapt the methodology for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7]

The generally accepted cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the pyrrole substrate. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide and the nature of the supporting ligand.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are crucial at this stage.[8][9]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][10]

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Parameters and Reagent Selection Rationale

The success of the amination on the 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile substrate hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

1. Palladium Source: While various Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used, modern protocols often favor pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or specialized pre-catalysts.[4][11] Pre-catalysts are air-stable Pd(II) complexes that rapidly generate the active L-Pd(0) species in situ upon exposure to a base.[4][6] This approach offers greater reliability and reproducibility compared to in-situ reduction of Pd(II) salts.[12]

-

Recommendation: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) is highly recommended for this substrate. These pre-catalysts are designed for stability and efficient generation of the active catalyst.[13]

2. Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.[14][15] For electron-rich and sterically hindered substrates like our target pyrrole, bulky and electron-rich biaryl monophosphine ligands are essential.[7][16] These ligands promote the crucial oxidative addition and reductive elimination steps.[16]

-

Recommendation:

-

Primary Choice: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). These ligands have demonstrated broad utility and high efficiency for coupling on electron-rich heterocycles.[11]

-

Alternative: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another excellent choice, often effective in challenging aminations.

-

3. Base Selection: The base serves to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][9] The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation but not so strong as to cause degradation of the substrate, particularly the nitrile group.

-

Recommendation:

-

Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[6] NaOt-Bu is generally a good starting point.

-

Weaker Bases: If the nitrile group proves to be sensitive to strong bases, a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened, although this may require higher reaction temperatures or longer reaction times.[5]

-

4. Solvent Selection: The solvent must be anhydrous and degassed to prevent catalyst deactivation. It should also effectively dissolve all reaction components at the chosen temperature.

-

Recommendation:

Detailed Experimental Protocol

This protocol provides a general starting point for the amination of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with a generic primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific amine coupling partners.

Materials and Equipment:

-

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%, if not using a pre-catalyst)

-

Base (e.g., NaOt-Bu, 1.4-2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.2 M concentration)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Celite®, Ethyl Acetate, Brine, Anhydrous Sodium or Magnesium Sulfate

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), and 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[14]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyrrole. Finally, add the amine (1.2 equiv.) to the stirring mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues and inorganic salts.[2]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired product.

Data Summary: Recommended Starting Conditions

For ease of reference, the recommended starting parameters are summarized in the table below. Researchers should consider this a robust starting point for further optimization.

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | Substrate of interest. |

| Amine | Primary or Secondary Amine (1.2 equiv.) | Nucleophilic coupling partner. |

| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable pre-catalyst for reliable activation. |

| Ligand | XPhos | Bulky, electron-rich ligand for this challenging substrate class. |

| Base | NaOt-Bu (1.4 equiv.) | Strong, non-nucleophilic base to facilitate amine deprotonation. |

| Solvent | Toluene (0.1 M) | Anhydrous, degassed non-polar solvent. |

| Temperature | 100 °C | Typical temperature to ensure reasonable reaction rates. |

| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation and decomposition. |

Troubleshooting Common Issues

| Observation | Potential Cause | Suggested Solution |

| No Reaction or Low Conversion | Inactive catalyst; Insufficient temperature; Poor reagent purity. | Ensure anhydrous/anaerobic conditions. Screen alternative ligands (e.g., RuPhos, SPhos) or a stronger base. Increase temperature.[13][14] |

| Formation of Black Precipitate | Catalyst decomposition (Palladium black). | Lower the reaction temperature and increase reaction time. Ensure a proper ligand-to-palladium ratio (if not using a pre-catalyst).[14] |

| Reaction Stalls | Catalyst poisoning or decomposition over time. | Add a fresh portion of catalyst. Screen a different ligand that may offer greater stability.[14] |

| Side Product Formation | Base-mediated decomposition of substrate/product; Hydrodehalogenation. | Screen a weaker base (e.g., K₂CO₃, Cs₂CO₃). Ensure the reaction is not overheated. |

References

- Benchchem.

-

Gensch, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

-

Viciosa, M., & Nolan, S. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-